molecular formula C15H14N2O4 B14918783 2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide

2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B14918783
M. Wt: 286.28 g/mol
InChI Key: KHLILYKKQFLLDA-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-methylphenoxy group and a 4-nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-nitroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can react with the acetamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-methylphenoxy)-N-(4-aminophenyl)acetamide.

    Reduction: Formation of 2-(2-methylphenoxy)-N-(4-aminophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(2-methylphenoxy)-N-(4-methylphenyl)acetamide
  • 2-(2-methylphenoxy)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a 2-methylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group, in particular, can undergo specific reactions that are not possible with other similar compounds, enhancing its versatility and utility in research and industry.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H14N2O4/c1-11-4-2-3-5-14(11)21-10-15(18)16-12-6-8-13(9-7-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

KHLILYKKQFLLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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